molecular formula C13H10BrF B13393930 4'-(Bromomethyl)-3-fluoro-1,1'-biphenyl

4'-(Bromomethyl)-3-fluoro-1,1'-biphenyl

Cat. No.: B13393930
M. Wt: 265.12 g/mol
InChI Key: KOWOTSMQGLEODL-UHFFFAOYSA-N
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Description

4’-(Bromomethyl)-3-fluoro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a bromomethyl group at the 4’ position and a fluorine atom at the 3 position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Bromomethyl)-3-fluoro-1,1’-biphenyl typically involves the bromination of 3-fluoro-1,1’-biphenyl. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride or dichloromethane under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of 4’-(Bromomethyl)-3-fluoro-1,1’-biphenyl can be scaled up using continuous flow reactors. This method involves the use of a bromination reagent, such as N-bromosuccinimide, and a solvent like acetone or dichloromethane. The reactants are mixed and passed through a pipeline reactor under controlled temperature and illumination conditions to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

4’-(Bromomethyl)-3-fluoro-1,1’-biphenyl undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in polar solvents such as dimethylformamide (DMF) or ethanol.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azides, amines, or thioethers.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

4’-(Bromomethyl)-3-fluoro-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-(Bromomethyl)-3-fluoro-1,1’-biphenyl is primarily based on its ability to participate in electrophilic aromatic substitution reactions. The bromomethyl group acts as an electrophile, allowing the compound to react with nucleophiles. The fluorine atom can influence the electronic properties of the biphenyl ring, affecting the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

    4’-(Bromomethyl)-1,1’-biphenyl: Lacks the fluorine atom, resulting in different electronic properties.

    4’-(Chloromethyl)-3-fluoro-1,1’-biphenyl: Contains a chloromethyl group instead of a bromomethyl group, leading to different reactivity.

    4’-(Bromomethyl)-3-chloro-1,1’-biphenyl: Contains a chlorine atom instead of a fluorine atom, affecting its chemical behavior.

Uniqueness

4’-(Bromomethyl)-3-fluoro-1,1’-biphenyl is unique due to the presence of both a bromomethyl group and a fluorine atom. This combination allows for a wide range of chemical reactions and modifications, making it a versatile compound in organic synthesis and materials science .

Properties

Molecular Formula

C13H10BrF

Molecular Weight

265.12 g/mol

IUPAC Name

1-(bromomethyl)-4-(3-fluorophenyl)benzene

InChI

InChI=1S/C13H10BrF/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h1-8H,9H2

InChI Key

KOWOTSMQGLEODL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CBr

Origin of Product

United States

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